molecular formula C12H12N2O B7501858 N,N-Dimethyl-6-quinolinecarboxamide

N,N-Dimethyl-6-quinolinecarboxamide

Cat. No. B7501858
M. Wt: 200.24 g/mol
InChI Key: ASFVWTYDZXLWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-6-quinolinecarboxamide (DMQX) is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinolinecarboxamides and is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor in the brain.

Mechanism of Action

N,N-Dimethyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as glutamate, the natural ligand of the receptor, and prevents its activation. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor, which can have various effects depending on the brain region and the experimental conditions.
Biochemical and physiological effects:
The blockade of the AMPA receptor by N,N-Dimethyl-6-quinolinecarboxamide can have both acute and long-term effects on neuronal function and behavior. Acutely, N,N-Dimethyl-6-quinolinecarboxamide can induce seizures, impair memory, and alter motor activity in animal models. Long-term exposure to N,N-Dimethyl-6-quinolinecarboxamide can lead to changes in synaptic plasticity, such as a decrease in the number of AMPA receptors and alterations in the morphology of dendritic spines.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-6-quinolinecarboxamide has several advantages as a research tool, such as its high potency and selectivity for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N,N-Dimethyl-6-quinolinecarboxamide also has some limitations, such as its short duration of action, which requires frequent administration in some experimental paradigms, and its potential off-target effects on other glutamate receptors.

Future Directions

There are several future directions for the use of N,N-Dimethyl-6-quinolinecarboxamide in scientific research. One area of interest is the role of the AMPA receptor in synaptic plasticity and learning and memory in different brain regions and developmental stages. Another area of interest is the potential therapeutic use of N,N-Dimethyl-6-quinolinecarboxamide in neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Finally, there is a need for the development of more selective and long-acting AMPA receptor antagonists that can be used in preclinical and clinical studies.

Synthesis Methods

N,N-Dimethyl-6-quinolinecarboxamide can be synthesized by a multi-step process involving the reaction of 6-chloroquinoline-3-carboxylic acid with dimethylamine and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by chromatography.

Scientific Research Applications

N,N-Dimethyl-6-quinolinecarboxamide has been widely used in scientific research for its ability to selectively block the AMPA receptor. This receptor plays a crucial role in synaptic plasticity, which is the mechanism underlying learning and memory. By blocking the AMPA receptor, N,N-Dimethyl-6-quinolinecarboxamide can be used to study the role of this receptor in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N,N-dimethylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVWTYDZXLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-6-quinolinecarboxamide

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